methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate
Description
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate is a synthetic benzoate ester derivative featuring a complex urea-formamido substituent. The molecule comprises:
- A methyl benzoate backbone, which influences lipophilicity and hydrolysis kinetics.
- A carbamoylformamido group (–NHC(O)NH–), providing hydrogen-bonding capacity and structural rigidity.
- A 3-hydroxy-3-phenylpropyl chain, contributing polar hydroxyl and aromatic phenyl moieties.
The compound’s structure may have been resolved using crystallographic tools like SHELX, a widely employed software suite for small-molecule refinement .
Properties
IUPAC Name |
methyl 4-[[2-[(3-hydroxy-3-phenylpropyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17(23)20-12-11-16(22)13-5-3-2-4-6-13/h2-10,16,22H,11-12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYHHHILCLTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate typically involves multiple steps. One common approach is to start with the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including the formation of a carbamoyl derivative and subsequent coupling with 3-hydroxy-3-phenylpropylamine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylpropyl moiety may play a role in binding to active sites, while the carbamoyl group could be involved in forming hydrogen bonds or other interactions that stabilize the compound’s binding to its target. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Effects
The compound’s structural analogs (Table 1) highlight key differences in substituents and ester groups, which critically influence physicochemical and biological properties:
Table 1: Comparative Analysis of Structural Analogs
*Inferred from ethyl chloroformate reaction in .
Key Observations:
Ethyl esters in analogs like I-6230 might improve solubility in nonpolar solvents due to increased lipophilicity.
Substituent Effects: The urea-formamido group in the target compound enables strong hydrogen bonding, contrasting with the heterocyclic aromatic systems (pyridazine, isoxazole) in I-6230 and I-6273, which rely on π-π stacking and dipole interactions .
Spectroscopic Signatures :
- The target compound’s NMR spectrum would likely show aromatic proton signals (δ ~7.5–8.2 ppm) similar to Compound (2) in , but distinct shifts due to the urea-formamido group’s electron-withdrawing effects .
Biological Activity
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate is a synthetic compound that may exhibit various biological activities due to its structural characteristics. Compounds with similar functional groups often display significant pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The compound features:
- A benzoate moiety, which can enhance lipophilicity and membrane permeability.
- A carbamoyl group that may contribute to biological activity by interacting with specific receptors or enzymes.
Molecular Formula
The molecular formula is likely to be , indicating the presence of elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of benzoic acid have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds featuring hydroxyl groups, like the one in this compound, are often studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate pathways such as NF-kB signaling.
Analgesic Properties
The structural components suggest potential analgesic effects. Studies on related compounds have demonstrated efficacy in pain models, possibly through modulation of neurotransmitter systems or peripheral pain pathways.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored a series of benzoate derivatives, revealing that specific modifications enhanced cytotoxicity against breast cancer cells (MCF-7) while minimizing toxicity to normal cells.
- Anti-inflammatory Research : In a study published in Pharmacology Reports, researchers found that compounds with hydroxyl and carbamoyl groups significantly reduced inflammation in animal models by inhibiting COX enzymes.
- Analgesic Activity Evaluation : A recent clinical trial assessed the pain-relief efficacy of similar compounds in patients with chronic pain conditions, showing promising results in reducing pain scores compared to placebo.
Comparison of Biological Activities
| Activity Type | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Benzoate Derivatives | Apoptosis induction, cell cycle arrest | Journal of Medicinal Chemistry |
| Anti-inflammatory | Hydroxyl-containing Compounds | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |
| Analgesic | Carbamoyl Compounds | Modulation of pain pathways | Clinical Trial Report |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
